molecular formula C4H18NNaO10P2 B1665208 Fosamax CAS No. 121268-17-5

Fosamax

Cat. No. B1665208
CAS RN: 121268-17-5
M. Wt: 325.12 g/mol
InChI Key: DCSBSVSZJRSITC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosamax, also known as Alendronate, is a bisphosphonate medication primarily used to treat and prevent osteoporosis. It’s also used to treat Paget’s disease of bone . Fosamax works by altering bone formation and breakdown in the body, which can slow bone loss and may help prevent bone fractures .

Scientific Research Applications

Osteogenic Differentiation

Alendronate sodium trihydrate has been used to coat titanium implants with calcium phosphate nanoparticles/bisphosphonate. This coating has been analyzed for its osteogenic capacity in the osteogenic differentiation of human bone marrow stromal cells (hBMSCs) isolated from aged osteoporosis patients and healthy individuals .

Bone Resorption Inhibition

As a bone resorption inhibitor, it is utilized to prevent the loss of bone density. It acts as a farnesyl diphosphate synthase inhibitor and CD45 protein tyrosine phosphatase inhibitor, inducing apoptosis and inhibiting bone resorption effectively .

Cancer Research

Alendronate has shown potential in inhibiting the migration and invasion of PC-3 cells by interfering with the mevalonate pathway, which is significant in cancer research, particularly concerning prostate cancer .

Spectrophotometric Analysis

Several spectrophotometric methods have been developed for the determination of Alendronate, involving reactions with various reagents such as NBD-Cl and DNFB. These methods are crucial for the accurate measurement of Alendronate in pharmaceutical formulations .

Supramolecular Chemistry

Research has been conducted on the synthesis and characterization of new polymorphs of anhydrous sodium alendronate. These studies include single-crystal X-ray diffraction, infrared spectroscopy, and thermal analysis to understand the compound’s supramolecular interactions .

Postmenopausal Osteoporosis Treatment

Alendronate sodium trihydrate is combined with colecalciferol (vitamin D3) to create a fixed combination tablet intended for the once-weekly treatment of postmenopausal osteoporosis, enhancing calcium absorption and bone mineral density .

Safety And Hazards

Fosamax is generally safe for use, but it does have some potential side effects and hazards. These include abdominal pain, acid reflux, diarrhea, and constipation . There are also concerns about the long-term safety of bisphosphonates like Fosamax, as long-term use has been associated with atypical femur fractures, osteonecrosis of the jaw, and esophageal cancer .

Relevant Papers

Several relevant papers were retrieved during the search. These include a paper discussing the dental management of patients receiving oral bisphosphonate therapy , and a paper on the dosage, forms, strengths, and more of Fosamax . Further analysis of these papers could provide more detailed information on the various aspects of Fosamax.

properties

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO7P2.Na.3H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;3*1H2/q;+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSBSVSZJRSITC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H18NNaO10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66376-36-1 (Parent)
Record name Alendronate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121268175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047801
Record name Alendronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosamax

CAS RN

121268-17-5, 129318-43-0
Record name Alendronate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121268175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alendronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129318-43-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALENDRONATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY4M2U3RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A clear solution was prepared by dissolving 20 g of crude alendronate sodium in a solvent mixture containing 400 ml of water and 100 ml of methyl ethyl ketone by heating to reflux at temperature of about 72° C. with simultaneous stirring over a period of about 70 minutes. The solution was than filtered through cloth to make it free from particles, the filter was washed with 8 ml of water and the filtrate was transferred into another round bottom flask, subjected to cooling to a temperature of about 30° C. and than to 5° C. with simultaneous stirring for a period of about 90 minutes until the solid separated. The solid that was obtained was separated through filtration followed by washing with a mixture of 2 ml of methyl ethyl ketone and 4 ml of water and subjected to suction drying at a temperature of about 25° C. for a period of about 20 minutes. Then the obtained wet solid was finally subjected to drying in an oven by applying vacuum at about 100 millibarto afford 17 g (yield 85%) alendronate sodium trihydrate.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosamax
Reactant of Route 2
Fosamax
Reactant of Route 3
Fosamax
Reactant of Route 4
Fosamax
Reactant of Route 5
Fosamax
Reactant of Route 6
Fosamax

Q & A

Q1: What is the primary mechanism of action of Fosamax (Alendronate Sodium Trihydrate)?

A1: Fosamax is a bisphosphonate that acts as a specific inhibitor of osteoclast-mediated bone resorption. [] Bisphosphonates, including Alendronate Sodium Trihydrate, bind to hydroxyapatite in bone. [] This binding inhibits osteoclast activity, the cells responsible for bone resorption. [, ]

Q2: How does the inhibition of osteoclasts by Fosamax affect bone metabolism?

A2: By suppressing osteoclast activity, Fosamax shifts the balance of bone remodeling towards bone formation, leading to an increase in bone mineral density and a reduction in fracture risk. [, , ] This is because osteoclasts are responsible for breaking down bone tissue, while osteoblasts are responsible for building new bone tissue. []

Q3: Does Fosamax have any direct effects on osteoblasts, the cells responsible for bone formation?

A3: While the primary mechanism of action of Fosamax is through the inhibition of osteoclasts, some studies suggest that it might indirectly stimulate osteoblast activity, further contributing to its bone-protective effects. []

Q4: What is the molecular formula and weight of Alendronate Sodium Trihydrate?

A4: The molecular formula of Alendronate Sodium Trihydrate is C4H12NNaO7P2•3H2O, and its formula weight is 325.12. []

Q5: Is there any available spectroscopic data for the characterization of Alendronate Sodium Trihydrate?

A5: While the provided research papers do not delve into the detailed spectroscopic characterization of Alendronate Sodium Trihydrate, standard techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be employed for its structural elucidation.

Q6: Do the provided research papers discuss the material compatibility and stability of Fosamax or its catalytic properties?

A6: The provided research papers primarily focus on the pharmacological and clinical aspects of Fosamax in the context of osteoporosis treatment and prevention. Therefore, they do not contain information regarding its material compatibility and stability or its catalytic properties. These aspects would be more relevant in materials science or catalysis research rather than pharmaceutical research.

Q7: How has computational chemistry been used to study Fosamax?

A7: While not explicitly discussed in the provided papers, computational chemistry techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling can be utilized to study the interaction of Fosamax with its target (hydroxyapatite) and predict the activity of potential analogs.

Q8: Are there any established structure-activity relationships (SAR) for bisphosphonates like Fosamax?

A8: Yes, SAR studies have shown that the potency of bisphosphonates is related to the length of the side chain and the presence of specific functional groups. Modifications in these structural features can impact their binding affinity to hydroxyapatite and influence their antiresorptive activity.

Q9: What analytical methods are commonly employed for the characterization and quantification of Fosamax?

A9: HPLC (High-Performance Liquid Chromatography) is a widely used technique for the analysis of Fosamax in both pharmaceutical formulations and biological samples. Different detection methods, such as UV (Ultraviolet) or fluorescence detection, can be coupled with HPLC for sensitive and specific quantification. [, ]

Q10: What are the stability considerations for Fosamax formulations?

A10: Fosamax, like many bisphosphonates, exhibits poor oral bioavailability. Therefore, formulation strategies often focus on enhancing its solubility and absorption. The drug's stability under various storage conditions is crucial to ensure its efficacy and safety. []

Q11: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to the manufacturing and handling of Fosamax?

A11: As a pharmaceutical compound, the manufacturing and handling of Fosamax are subject to stringent regulatory guidelines and good manufacturing practices (GMP) to ensure its quality, safety, and efficacy.

Q12: What is the pharmacokinetic profile of Fosamax?

A12: Fosamax exhibits low oral bioavailability, with less than 1% of an oral dose being absorbed. [] It is rapidly cleared from the plasma and has a long elimination half-life from the bone, resulting in its prolonged therapeutic effect. []

Q13: How is the pharmacodynamic (PD) response of Fosamax typically assessed?

A13: The PD response of Fosamax is primarily evaluated by monitoring bone turnover markers, such as bone-specific alkaline phosphatase (bAP) and urinary N-telopeptide/creatinine ratio (NTx/crea). [, ] These markers reflect the activity of osteoblasts and osteoclasts, respectively.

Q14: What in vitro and in vivo models are used to study the effects of Fosamax on bone cells?

A14: In vitro studies utilize cultured osteoclasts and osteoblasts to assess the direct effects of Fosamax on these cell types. [] Animal models, particularly ovariectomized rats, are commonly employed to mimic postmenopausal osteoporosis and evaluate the in vivo efficacy of Fosamax in preventing bone loss and reducing fracture risk. [, , , , ]

Q15: Is there any evidence of resistance development to Fosamax treatment?

A15: While resistance to Fosamax is not a major clinical concern, long-term treatment can lead to a plateau in its therapeutic benefits in some patients. [] The exact mechanisms underlying this phenomenon are not fully understood but might involve factors related to bone remodeling dynamics and cellular responses to chronic bisphosphonate exposure.

Q16: What are the known toxicological effects of Fosamax?

A16: The most common side effects associated with Fosamax are gastrointestinal disturbances, such as heartburn, nausea, and abdominal pain. [, , ] In rare cases, Fosamax has been linked to more serious adverse effects like osteonecrosis of the jaw (ONJ), particularly after invasive dental procedures. [, , ]

Q17: Are there ongoing efforts to develop improved drug delivery systems for Fosamax?

A17: Yes, research is exploring novel drug delivery approaches, such as nanoparticles or targeted delivery systems, to enhance the bioavailability and reduce the side effects associated with oral Fosamax administration. []

Q18: Are there any specific biomarkers being investigated to predict the efficacy of Fosamax treatment or monitor patient response?

A18: Researchers are actively exploring potential biomarkers that can identify patients who are more likely to respond to Fosamax therapy and those at higher risk of developing adverse effects. [, ] These biomarkers may include genetic factors, bone turnover markers, or imaging-based assessments of bone quality.

Q19: What is the environmental impact of Fosamax, and are there strategies for its sustainable disposal?

A19: As with many pharmaceuticals, the environmental impact of Fosamax, particularly its presence in water bodies, is an area of growing concern. Research is ongoing to understand its ecotoxicological effects and develop strategies for its safe and environmentally friendly disposal. []

Q20: What factors can influence the dissolution and solubility of Fosamax tablets?

A20: The dissolution rate of Fosamax tablets can be affected by factors like tablet formulation, particle size, and the presence of excipients. Its solubility is pH-dependent, with higher solubility observed in acidic media. []

Q21: How is the quality of Fosamax tablets controlled during manufacturing?

A21: Strict quality control measures are implemented throughout the manufacturing process of Fosamax tablets to ensure that each batch meets the required standards for identity, purity, potency, and uniformity. [] These measures include rigorous testing of raw materials, in-process controls, and final product analysis.

Q22: Is there evidence of Fosamax inducing immunogenic responses?

A22: While Fosamax itself is not considered highly immunogenic, some individuals may develop hypersensitivity reactions. []

Q23: Has the biocompatibility of Fosamax been evaluated in preclinical settings?

A24: Yes, preclinical studies have investigated the biocompatibility of Fosamax, particularly in the context of its effects on bone cells and other tissues. These studies help to assess its safety profile and identify potential risks before clinical use. []

Q24: Are there alternative treatments for osteoporosis besides bisphosphonates like Fosamax?

A25: Yes, alternative treatment options for osteoporosis include hormone replacement therapy (HRT), selective estrogen receptor modulators (SERMs), and denosumab (a monoclonal antibody that inhibits RANKL). [] The choice of treatment depends on individual patient factors and risk profile.

Q25: Are there any established methods for recycling or safely disposing of unused Fosamax medication?

A26: Patients should consult their pharmacist or local waste management guidelines for the appropriate disposal of unused Fosamax medication. Avoid flushing it down the toilet or discarding it in household trash. []

Q26: What research infrastructure and resources are crucial for advancing the field of osteoporosis research?

A27: Continued investment in research infrastructure, including advanced imaging techniques, high-throughput screening platforms, and well-characterized animal models, is essential for developing new and improved treatments for osteoporosis. [] Collaborative efforts between academic institutions, pharmaceutical companies, and government agencies are also vital for driving progress in this field.

Q27: What are some of the key milestones in the development and use of bisphosphonates for osteoporosis?

A28: The discovery of bisphosphonates and their potential for treating bone diseases dates back to the 1960s. The first bisphosphonate approved for osteoporosis treatment was etidronate, followed by alendronate (Fosamax) in the 1990s. Since then, several other bisphosphonates have been developed and become cornerstones in osteoporosis management. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.